
(S)-3-Methylene-4-hydroxy-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methylene-4-hydroxy-2-pentanone, commonly known as MHP, is a chiral compound that has gained significant attention in the scientific community due to its unique chemical properties. MHP is a versatile building block for the synthesis of various natural and synthetic compounds, and it has shown promising results in scientific research applications.
Mecanismo De Acción
MHP acts as a chiral building block in the synthesis of various compounds, and its mechanism of action varies depending on the compound being synthesized. In the synthesis of artemisinin, MHP acts as a key intermediate in the formation of the endoperoxide bridge, which is essential for the antimalarial activity of artemisinin. In the synthesis of pinnatal, MHP acts as a precursor for the lactone ring formation, which is responsible for the anticancer activity of pinnatal. In the synthesis of ibuprofen, MHP acts as a starting material for the formation of the chiral center, which is responsible for the anti-inflammatory activity of ibuprofen.
Efectos Bioquímicos Y Fisiológicos
MHP has shown promising results in various biochemical and physiological studies. MHP has been shown to have antioxidant activity, which can protect cells from oxidative stress. Additionally, MHP has been shown to have anti-inflammatory activity, which can reduce inflammation and pain. MHP has also been shown to have antitumor activity, which can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MHP has several advantages for lab experiments, including its high enantioselectivity and purity, which make it suitable for various scientific research applications. Additionally, MHP is relatively easy to synthesize using the condensation of acetone and formaldehyde, making it a cost-effective building block for the synthesis of various compounds. However, MHP has some limitations, including its relatively low yield and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research and application of MHP. One potential direction is the synthesis of new natural products and biologically active compounds using MHP as a chiral building block. Additionally, MHP can be used as a starting material for the synthesis of new pharmaceuticals with improved properties. Furthermore, MHP can be used in the development of new materials with unique chemical and physical properties. Finally, further research is needed to explore the potential applications of MHP in various fields, including medicine, materials science, and chemical engineering.
Conclusion:
In conclusion, MHP is a versatile building block with promising results in various scientific research applications. Its unique chemical properties make it suitable for the synthesis of various natural and synthetic compounds, and its potential applications are vast. Further research is needed to explore the full potential of MHP in various fields, including medicine, materials science, and chemical engineering.
Métodos De Síntesis
MHP can be synthesized through various methods, including the aldol condensation of acetone and formaldehyde, the reaction of methyl vinyl ketone with formaldehyde, and the reduction of 3-hydroxy-4-penten-2-one. However, the most commonly used method for the synthesis of MHP is the condensation of acetone and formaldehyde in the presence of a base catalyst such as potassium hydroxide. This method yields MHP with high enantioselectivity and purity, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
MHP has been used in various scientific research applications, including the synthesis of natural products, pharmaceuticals, and biologically active compounds. MHP has been used as a key intermediate in the synthesis of the antimalarial drug artemisinin, which has shown promising results in the treatment of malaria. MHP has also been used in the synthesis of various natural products, including the terpenoid lactone pinnatal, which has shown anticancer activity. Additionally, MHP has been used in the synthesis of biologically active compounds such as the anti-inflammatory drug ibuprofen.
Propiedades
Número CAS |
144370-33-2 |
|---|---|
Nombre del producto |
(S)-3-Methylene-4-hydroxy-2-pentanone |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-3-methylidenepentan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h5,7H,1H2,2-3H3/t5-/m0/s1 |
Clave InChI |
BDHSXBJEPAUNBX-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=C)C(=O)C)O |
SMILES |
CC(C(=C)C(=O)C)O |
SMILES canónico |
CC(C(=C)C(=O)C)O |
Sinónimos |
2-Pentanone, 4-hydroxy-3-methylene-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



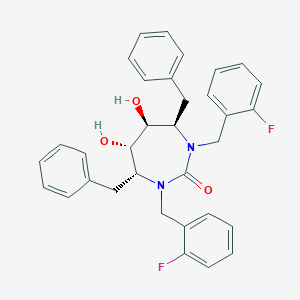
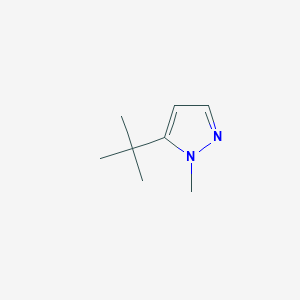
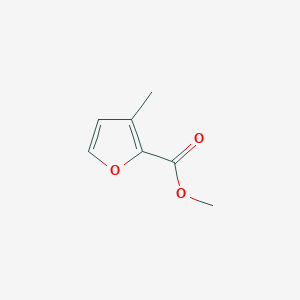
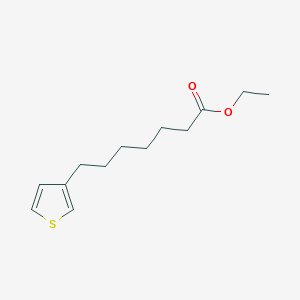
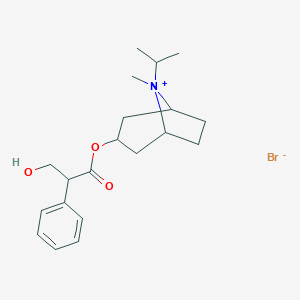
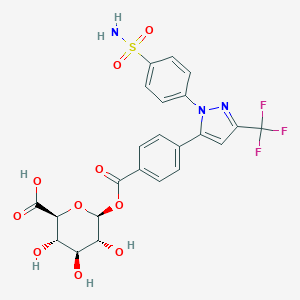
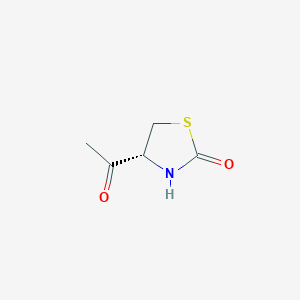
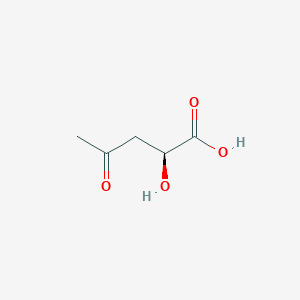
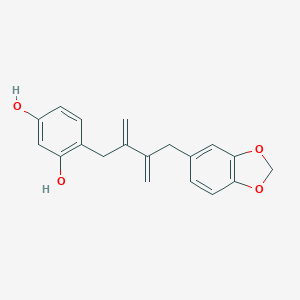
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
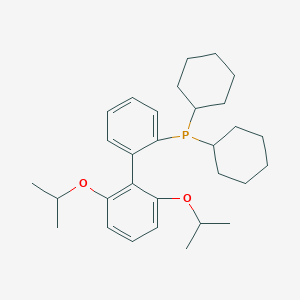
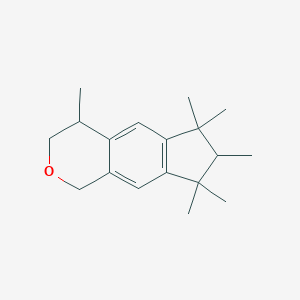
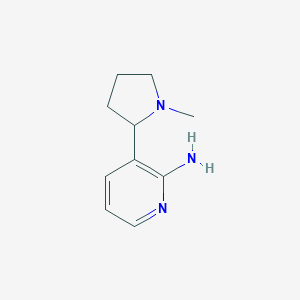
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)